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An In-depth Technical Guide on Revolution Medicines' RAS(ON) Pathway Inhibitors

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the novel class of RAS pathway

inhibitors developed by Revolution Medicines. These compounds employ a unique tri-complex

mechanism to target the active, GTP-bound state of RAS (RAS(ON)), a central driver in

numerous human cancers. This document details the mechanism of action, preclinical and

clinical data, and key experimental methodologies for the lead compounds in this class: RMC-

6236 (a pan-RAS inhibitor), RMC-6291 (a KRAS G12C selective inhibitor), and RMC-9805 (a

KRAS G12D selective inhibitor).

Introduction: Targeting the "Undruggable" RAS
The Rat Sarcoma (RAS) family of small GTPases (KRAS, HRAS, and NRAS) are critical

signaling nodes that, when mutated, are implicated in approximately 30% of all human cancers.

For decades, direct inhibition of RAS has been a formidable challenge in oncology drug

development. The high affinity of RAS for GTP and the lack of well-defined binding pockets

have rendered it an "undruggable" target.

Revolution Medicines has pioneered an innovative approach that circumvents these

challenges. Their inhibitors function as molecular glues, forming a stable ternary complex with
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an abundant intracellular chaperone protein, cyclophilin A (CypA), and the active form of RAS

(RAS(ON)). This tri-complex sterically hinders the interaction of RAS with its downstream

effectors, thereby inhibiting oncogenic signaling.[1]

The Tri-Complex Mechanism of Action
The core of this novel inhibitory strategy is the formation of a high-affinity tri-complex. The small

molecule inhibitor first binds to CypA, creating a new composite surface. This binary complex

then specifically recognizes and binds to the Switch I and II regions of RAS in its active, GTP-

bound conformation. This results in a stable tri-complex that effectively sequesters RAS(ON)

and prevents its engagement with downstream signaling proteins such as RAF, PI3K, and RAL-

GDS.[2]
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Mechanism of RAS(ON) Inhibition
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Figure 1: Mechanism of Tri-Complex RAS(ON) Inhibition.

Quantitative Preclinical Data
The preclinical efficacy of Revolution Medicines' RAS(ON) inhibitors has been demonstrated

across a range of in vitro and in vivo models. The following tables summarize key quantitative

data for RMC-6236, RMC-6291, and RMC-9805.
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Table 1: In Vitro Cellular Activity (IC50/EC50)
Compound Target Cell Line Assay

IC50/EC50
(nM)

Reference

RMC-6236 Pan-RAS

AsPC-1

(KRAS

G12D)

Cell Viability

(5 days)
1,000-10,000 [3]

HPAC (KRAS

G12D)
Cell Growth 1.2 [4]

Capan-2

(KRAS

G12V)

Cell Growth 1.4 [4]

Multiple

KRAS mutant

lines

Cell

Proliferation
3.996 - 24.34 [5]

RMC-6291 KRAS G12C

NCI-H358

(KRAS

G12C)

Cell

Proliferation
- [6]

RMC-9805 KRAS G12D

AsPC-1

(KRAS

G12D)

pERK

Inhibition
23 [7]

AsPC-1

(KRAS

G12D)

Cell Growth 17 [7]

Table 2: In Vivo Efficacy in Xenograft Models

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://www.invivochem.com/RMC-6236.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11149917/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11149917/
https://en.ice-biosci.com/uploads/20250514/937c7b6b599d18a4.pdf
https://www.researchgate.net/publication/361346995_Abstract_3595_RMC-6291_a_next-generation_tri-complex_KRASG12CON_inhibitor_outperforms_KRASG12COFF_inhibitors_in_preclinical_models_of_KRASG12C_cancers
https://www.revmed.com/wp-content/uploads/2024/04/NDoTH_9805_FINAL.pdf
https://www.revmed.com/wp-content/uploads/2024/04/NDoTH_9805_FINAL.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12411545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Tumor Model Dosing Outcome Reference

RMC-6236

Capan-2 (KRAS

G12V) PDAC

Xenograft

25 mg/kg, PO,

QD

Tumor

Regression
[4]

NCI-H441

(KRAS G12V)

NSCLC

Xenograft

25 mg/kg, PO,

QD

Tumor

Regression
[4]

HPAC (KRAS

G12D) PDAC

Xenograft

25 mg/kg, PO,

QD

Tumor

Regression
[4]

RMC-6291

KRAS G12C

NSCLC

Xenograft

Models

100 or 200

mg/kg, PO, QD

Improved

response rate,

depth, and

durability vs.

adagrasib

[6][8]

RMC-9805

KRAS G12D

PDAC & NSCLC

Xenograft

Models

-

Objective

responses in 7 of

9 PDAC and 6 of

9 NSCLC models

[9]

Clinical Data
Clinical trials have demonstrated the promising anti-tumor activity and manageable safety

profiles of these novel RAS(ON) inhibitors.

Table 3: Clinical Efficacy of RMC-6236 (Phase 1)
Indication

KRAS
Mutation

Dosing ORR DCR Reference

NSCLC G12X ≥80 mg/day 38% 86% [10]

PDAC G12X
160-300 mg

QD
- - [11]
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ORR: Objective Response Rate, DCR: Disease Control Rate

Table 4: Clinical Efficacy of RMC-6291 (Phase 1,
NCT05462717)

Indication
Prior KRAS
G12C
Inhibitor

Dosing ORR DCR Reference

NSCLC Yes - 50% 100% [3][4]

NSCLC No - 43% 100% [3][4]

CRC No - 40% 80% [3]

ORR: Objective Response Rate, DCR: Disease Control Rate

Table 5: Clinical Efficacy of RMC-9805 (Phase 1/1b,
NCT06040541)

Indication
KRAS
Mutation

Dosing ORR DCR Reference

PDAC G12D
1200 mg

daily
30% 80% [12][13]

NSCLC G12D 1200 mg QD 61% 89%

ORR: Objective Response Rate, DCR: Disease Control Rate

Experimental Protocols
This section outlines the general methodologies for key experiments cited in the preclinical and

clinical evaluation of RMC-6236, RMC-6291, and RMC-9805.

Cell Viability and Proliferation Assays
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Cell Viability Assay Workflow
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Figure 2: Generalized Cell Viability Assay Workflow.
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Objective: To determine the concentration of the inhibitor that reduces cell viability by 50%

(IC50).

Method:

Cancer cell lines with specific RAS mutations are seeded in 96- or 384-well plates and

allowed to adhere overnight.

A serial dilution of the RMC inhibitor is added to the wells.

Cells are incubated with the compound for a period of 5 days.[3]

CellTiter-Glo® luminescent cell viability assay reagent is added to the wells. This reagent

lyses the cells and generates a luminescent signal proportional to the amount of ATP

present, which is indicative of the number of metabolically active cells.

The plates are incubated to stabilize the luminescent signal.

Luminescence is measured using a plate reader.

IC50 values are calculated by plotting the luminescence signal against the log of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Studies
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In Vivo Xenograft Study Workflow
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Figure 3: Generalized In Vivo Xenograft Study Workflow.

Objective: To evaluate the anti-tumor efficacy and tolerability of the RMC inhibitors in a living

organism.

Method:
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Human cancer cell lines or patient-derived tumor fragments are implanted subcutaneously

into immunocompromised mice.

Tumors are allowed to grow to a predetermined size.

Mice are randomized into treatment and vehicle control groups.

The RMC inhibitor is administered orally (e.g., once daily) at various dose levels.[14]

Tumor volume is measured periodically using calipers.

Animal body weight and overall health are monitored to assess tolerability.

Efficacy is determined by comparing the tumor growth in the treated groups to the control

group, often using modified Response Evaluation Criteria in Solid Tumors (mRECIST).[9]

Western Blotting for Phospho-ERK (pERK) Inhibition
Objective: To assess the inhibition of downstream RAS pathway signaling.

Method:

RAS-mutant cancer cells are treated with the RMC inhibitor for a specified time.

Cells are lysed to extract total protein.

Protein concentration is determined using a BCA assay.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is blocked and then incubated with primary antibodies specific for

phosphorylated ERK (pERK) and total ERK.

The membrane is then incubated with a secondary antibody conjugated to an enzyme

(e.g., HRP).

The signal is detected using a chemiluminescent substrate and an imaging system.
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The intensity of the pERK band is normalized to the total ERK band to determine the

extent of pathway inhibition.

Biochemical RAS-RAF RBD Disruption Assay
Objective: To quantify the ability of the inhibitor to disrupt the interaction between RAS and

its effector, RAF.

Method:

This assay is typically performed using a technique like Homogeneous Time-Resolved

Fluorescence (HTRF) or Surface Plasmon Resonance (SPR).

In an HTRF assay, recombinant GTP-loaded RAS and the RAS-binding domain (RBD) of

RAF are labeled with donor and acceptor fluorophores.

Binding of RAS to the RAF-RBD brings the fluorophores into proximity, resulting in a FRET

signal.

The RMC inhibitor, in the presence of CypA, is added to the reaction.

Disruption of the RAS-RAF interaction by the tri-complex leads to a decrease in the FRET

signal.

The EC50 for disruption is calculated from a dose-response curve.

Tri-Complex Formation Assay
Objective: To directly measure the formation of the inhibitor-CypA-RAS(ON) tri-complex.

Method:

This can be assessed using techniques like a split-luciferase complementation assay in

live cells.[10]

Cells are engineered to express RAS and CypA fused to two different fragments of

luciferase.
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Addition of the RMC inhibitor induces the proximity of RAS and CypA, leading to the

reconstitution of the luciferase enzyme and the generation of a luminescent signal.

The intensity of the luminescent signal is proportional to the amount of tri-complex formed.

Alternatively, biophysical methods like SPR can be used with recombinant proteins to

measure the binding kinetics of the tri-complex formation.

Conclusion
The development of tri-complex RAS(ON) inhibitors by Revolution Medicines represents a

significant advancement in the field of precision oncology. By targeting the active state of RAS

through a novel mechanism of action, these compounds have demonstrated the potential to

overcome the historical challenges of inhibiting this critical oncoprotein. The robust preclinical

data and encouraging early clinical results for RMC-6236, RMC-6291, and RMC-9805 in

cancers with a high unmet need underscore the promise of this innovative therapeutic strategy.

Further clinical development will continue to define the role of these first-in-class inhibitors in

the treatment of RAS-addicted cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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